Protriptyline

描述

丙咪嗪是一种三环类抗抑郁药,具体来说是第二胺类,主要用于治疗抑郁症和注意力缺陷多动障碍 (ADHD)。与大多数三环类抗抑郁药不同,丙咪嗪倾向于提神而不是镇静,这使其对于像嗜睡症这样的需要促进清醒状态的疾病非常有用 .

准备方法

盐酸丙咪嗪是通过一系列化学反应合成的,这些反应涉及二苯并环庚烯环系的形成。 合成路线通常包括用合适的卤代烷烃烷基化二苯并环庚烯衍生物,然后甲基化所得胺 . 工业生产方法涉及类似的合成路线,但针对大规模生产进行了优化,确保最终产品的高产率和纯度。

化学反应分析

丙咪嗪会经历各种化学反应,包括:

氧化: 丙咪嗪可以被氧化形成相应的 N-氧化物。

还原: 还原反应可以将丙咪嗪转化为其还原胺形式。

这些反应中常用的试剂包括用于氧化的过氧化氢等氧化剂,用于还原的氢化锂铝等还原剂,以及用于取代反应的卤代烷烃。从这些反应中形成的主要产物取决于所用试剂和特定条件。

科学研究应用

Alzheimer's Disease

Protriptyline has been identified as a promising candidate for the treatment of Alzheimer's disease (AD). Recent studies have shown that it acts as a multi-target directed ligand, effectively inhibiting key enzymes and aggregations associated with AD pathology.

Clinical Implications

The repositioning of this compound for AD treatment could expedite drug development processes and reduce costs associated with new drug discovery. Its ability to target multiple pathways in AD makes it a valuable candidate for further clinical trials.

Headache Management

This compound has shown efficacy in managing headaches, particularly in patients suffering from chronic migraines and tension-type headaches.

Clinical Studies

- A study involving 25 women indicated that this compound significantly reduced the frequency of headaches from an average of 28.2 days per month to 11.7 days after 12 weeks of treatment . Over two-thirds of participants experienced at least a 50% reduction in headache days.

- The mechanism by which this compound alleviates headache symptoms may relate to its antidepressant properties and its influence on neurotransmitter systems involved in pain modulation.

Narcolepsy

This compound is also utilized in the treatment of narcolepsy, where it helps manage symptoms such as excessive daytime sleepiness and cataplexy.

Efficacy

- Research indicates that this compound can improve drowsiness and reduce apneic episodes in narcoleptic patients . Its stimulating properties make it a suitable alternative to traditional stimulants used in narcolepsy management.

Other Potential Applications

This compound's pharmacological profile suggests several other applications:

- Attention Deficit Hyperactivity Disorder : There is emerging evidence supporting its use for behavioral issues in brain-injured adults and children with attention difficulties .

- Treatment-Resistant Depression : As an adjunct therapy, this compound may benefit patients who do not respond adequately to standard antidepressants.

- Smoking Cessation and Cocaine Dependence : Preliminary studies suggest potential roles for this compound in addiction treatments, although more research is needed to establish its efficacy in these areas .

Summary Table of Applications

| Application | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Alzheimer's Disease | Inhibits acetylcholinesterase; reduces amyloid aggregation | Significant reduction in enzyme activity; changes in peptide structure observed |

| Headache Management | Modulates neurotransmitter systems | Reduced headache frequency by over 50% |

| Narcolepsy | Improves daytime alertness; reduces cataplexy | Effective in managing excessive daytime sleepiness |

| Attention Deficit Hyperactivity Disorder | Behavioral improvement | Evidence from case studies |

| Smoking Cessation | Potential role in addiction treatment | Preliminary findings; further research needed |

作用机制

丙咪嗪通过抑制去甲肾上腺素和血清素的再摄取而发挥作用,从而增加它们在突触间隙中的水平并增强神经传递。 这种作用被认为有助于其抗抑郁作用。 此外,丙咪嗪在长期使用时会下调大脑皮层β-肾上腺素受体并使突触后血清素受体敏感 .

相似化合物的比较

丙咪嗪与其他三环类抗抑郁药如阿米替林、诺特里普丁和丙咪嗪进行比较。 虽然所有这些化合物都具有类似的三环结构和作用机制,但丙咪嗪以其提神作用而独树一帜,使其适合像嗜睡症这样的疾病。 其他三环类抗抑郁药往往更镇静 .

类似化合物包括:

阿米替林: 用于治疗抑郁症和慢性疼痛,以其镇静作用而闻名。

诺特里普丁: 用于治疗抑郁症和神经性疼痛,镇静作用比阿米替林弱。

生物活性

Protriptyline is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Its biological activity extends beyond traditional antidepressant effects, showcasing potential in neuroprotective roles, cognitive enhancement, and modulation of various neurotransmitter systems. This article delves into the multifaceted biological activities of this compound, supported by research findings, case studies, and data tables.

This compound primarily exerts its antidepressant effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This mechanism is thought to enhance synaptic availability of these neurotransmitters, contributing to mood elevation over time. However, its pharmacological profile suggests additional mechanisms:

- Cholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE), which may contribute to its cognitive-enhancing properties. In vitro studies demonstrated that this compound binds to the active site of AChE, leading to a concentration-dependent decrease in enzyme activity .

- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition : this compound also inhibits BACE-1, a critical enzyme in amyloid-beta production, suggesting potential applications in Alzheimer's disease treatment. The IC50 for BACE-1 inhibition was found to be approximately 0.025 mM .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects through its ability to reduce amyloid aggregation and modulate neuroinflammation:

- Amyloid Aggregation : Studies using Thioflavin T fluorescence assays showed that this compound significantly inhibits amyloid-beta aggregation, extending the lag phase of nucleation and reducing overall aggregate formation .

- Cell Culture Studies : In neuro2a cell lines, this compound treatment resulted in a significant reduction in AChE activity, confirming its neuroprotective potential at cellular levels .

Clinical Applications and Case Studies

This compound has been explored for various clinical applications beyond depression:

- Attention-Deficit/Hyperactivity Disorder (ADHD) : A naturalistic study involving 11 patients indicated a modest reduction in ADHD symptoms after four weeks of this compound treatment (p < .004) .

- Sleep Apnea : In a study involving patients with obstructive sleep apnea, this compound was administered as a nonsedating alternative, showing positive outcomes in reducing episodes of airway obstruction during sleep .

- Combination with Other Treatments : this compound has been assessed in combination with other medications for enhanced efficacy in treating complex conditions like bulimia nervosa and cocaine dependency .

Side Effects and Considerations

While this compound is considered less sedating than other TCAs, it is associated with several side effects typical of this drug class:

- Common Side Effects : These include dry mouth, constipation, urinary retention, increased heart rate, and sedation. Special caution is advised for elderly patients due to risks such as rapid heart rate and urinary retention .

- Cardiotoxicity : Like other TCAs, this compound can affect cardiac function. Monitoring is essential for patients with pre-existing heart conditions due to potential QT interval prolongation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

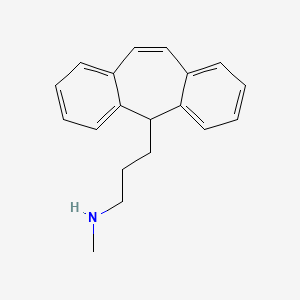

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPIARFWQZKAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-55-4 (hydrochloride) | |

| Record name | Protriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023535 | |

| Record name | Protriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Freely sol in water /hydrochloride/, 2.31e-04 g/L | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT)., ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/ | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

438-60-8 | |

| Record name | Protriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NDU154T12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-171 °C (Protriptyline HCl), Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/, 169 - 171 °C (protriptyline hydrochloride) | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。